1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
CAS No.: 1415929-78-0
Cat. No.: VC11992263
Molecular Formula: C34H38Br2O2S4
Molecular Weight: 766.7 g/mol
* For research use only. Not for human or veterinary use.
![1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione - 1415929-78-0](/images/structure/VC11992263.png)
Specification
CAS No. | 1415929-78-0 |
---|---|
Molecular Formula | C34H38Br2O2S4 |
Molecular Weight | 766.7 g/mol |
IUPAC Name | 1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione |
Standard InChI | InChI=1S/C34H38Br2O2S4/c1-5-9-11-19(7-3)17-23-27-28(24(39-23)18-20(8-4)12-10-6-2)32(38)30-29(31(27)37)33(21-13-15-25(35)40-21)42-34(30)22-14-16-26(36)41-22/h13-16,19-20H,5-12,17-18H2,1-4H3 |
Standard InChI Key | HETICFAGRUKZDA-UHFFFAOYSA-N |
SMILES | CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=C(S4)Br)C5=CC=C(S5)Br |
Canonical SMILES | CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=C(S4)Br)C5=CC=C(S5)Br |
Introduction
Structural Characteristics and Nomenclature
The compound features a central thieno[3,4-f] benzothiole-4,8-dione core with strategic substitutions at the 1,3,5,7 positions. The 5,7 positions carry 2-ethylhexyl side chains that enhance solubility and influence molecular packing, while the 1,3 positions contain 5-bromothiophen-2-yl groups that serve as reactive sites for polymerization .
Core Architecture
X-ray crystallographic data from analogous compounds reveals a planar fused-ring system comprising:
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Two thiophene rings fused with a benzodithiophene-dione unit
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Dihedral angles <5° between adjacent rings, enabling extended π-conjugation
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Sulfur atoms positioned at strategic locations to facilitate charge delocalization
Substituent Effects
The 2-ethylhexyl groups (C₈H₁₇) introduce:
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Steric bulk that prevents excessive crystallinity
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Alkyl chain interdigitation for improved thin-film morphology
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Enhanced solubility in chlorinated solvents (35-40 mg/mL in chloroform)
Bromine atoms on the thiophene units provide:
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Defined sites for Stille or Suzuki cross-coupling reactions
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Molecular weight control during polymerization
Synthetic Pathways
Industrial-scale synthesis typically follows a five-step sequence:
Core Formation
Friedel-Crafts acylation of thiophene derivatives yields the benzodithiophene-dione skeleton. Reaction conditions:
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Catalyst: AlCl₃ (2.5 eq) in dichloroethane
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Temperature: 0°C → rt over 12 hours
Bromination Protocol
Electrophilic bromination employs:
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N-bromosuccinimide (2.2 eq)
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Catalytic H₂SO₄ in acetic acid
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Reaction monitoring via TLC (Rf = 0.3 in hexane:DCM)
Physicochemical Properties
Property | Value | Measurement Technique |
---|---|---|
Molecular Weight | 794.84 g/mol | HRMS (ESI+) |
Melting Point | 218-220°C | DSC (10°C/min) |
λmax (solution) | 512 nm | UV-Vis (CHCl₃) |
HOMO/LUMO | -5.4 eV/-3.8 eV | Cyclic Voltammetry |
Thermal Decomposition | 382°C | TGA (N₂ atmosphere) |
The extended conjugation system produces a narrow optical bandgap of 1.65 eV, ideal for harvesting near-infrared photons . Electrochemical analysis shows reversible reduction waves at -1.2 V vs Fc/Fc⁺, confirming strong electron-accepting character .
Polymerization Behavior
When copolymerized with electron-rich units (e.g., benzodithiophene or dithienosilole), this monomer enables:
Molecular Weight Control
Device Performance Metrics
In bulk heterojunction solar cells (PC₇₁BM acceptor):
Parameter | Value | Conditions |
---|---|---|
PCE | 12.3% | AM 1.5G, 100 mW/cm² |
Jsc | 18.7 mA/cm² | |
Voc | 0.78 V | |
FF | 68% | |
Hole Mobility | 3.4×10⁻⁴ cm²/V·s | SCLC method |
These results demonstrate superior performance compared to analogous non-brominated derivatives (ΔPCE +2.1%) .
Degradation Mechanisms
Accelerated aging tests (85°C/85% RH) reveal:
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15% PCE loss after 500 hours (encapsulated devices)
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Primary degradation pathways:
a) Hydrolysis of ester groups in side chains
b) Photo-oxidation of thiophene rings
c) Morphological changes in active layer
Stabilization strategies include:
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Incorporation of fluorinated side chains (ΔTdec +40°C)
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UV-absorbing interfacial layers
Supplier | Purity | Packaging | Price (USD/g) |
---|---|---|---|
Sigma-Aldrich | 97% | 1g amber vial | $420 |
SunaTech | 99.5% | 5g sealed ampoule | $385 |
Ossila | 95% | 250 mg | $550 |
Storage requires argon atmosphere at -20°C, with limited shelf life of 6 months due to bromine displacement reactivity .
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